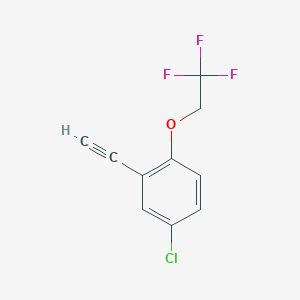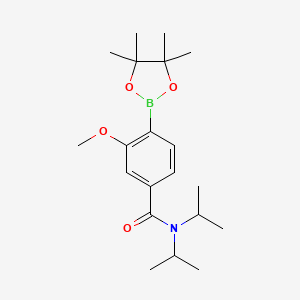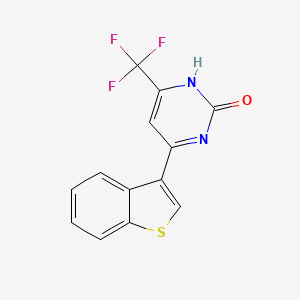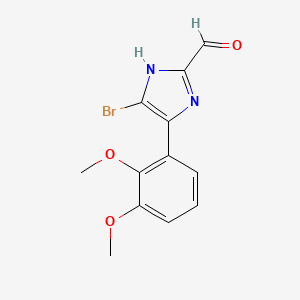
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group, an ethynyl group, and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene, ethynyl bromide, and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydride to deprotonate the ethynyl group, facilitating its nucleophilic attack on the benzene ring. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol).
Major Products
Substitution: Substituted benzene derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Applications De Recherche Scientifique
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene: Unique due to the presence of both ethynyl and trifluoroethoxy groups.
4-Chloro-2-ethynylbenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties.
4-Chloro-1-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness
The combination of the chloro, ethynyl, and trifluoroethoxy groups in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H6ClF3O |
|---|---|
Poids moléculaire |
234.60 g/mol |
Nom IUPAC |
4-chloro-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H6ClF3O/c1-2-7-5-8(11)3-4-9(7)15-6-10(12,13)14/h1,3-5H,6H2 |
Clé InChI |
LJSOQPANTJHXQC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)Cl)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)






![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
